1-(2-Ethoxyphenyl)-3-(1-(thiazol-2-yl)piperidin-4-yl)urea
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Description
1-(2-Ethoxyphenyl)-3-(1-(thiazol-2-yl)piperidin-4-yl)urea is a useful research compound. Its molecular formula is C17H22N4O2S and its molecular weight is 346.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Derivatives
This compound is involved in the synthesis of new heterocyclic derivatives, highlighting its role in creating multisubstituted derivatives with potential applications in materials science and pharmacology. For example, the synthesis of new multisubstituted 3-(pyrazol, pyrimidine, pyridine, diazepine, oxazepin, triazol)-2H- coumarin-2-one derivatives from related precursors demonstrates its versatility in chemical reactions, potentially leading to materials with novel properties or pharmaceutical applications (C. Int, 2019).
Antimicrobial Activities
Compounds synthesized from "1-(2-Ethoxyphenyl)-3-(1-(thiazol-2-yl)piperidin-4-yl)urea" have been studied for their antimicrobial activities. The synthesis of thiazoles and their fused derivatives demonstrates their potential in developing new antimicrobial agents. Such studies provide a foundation for further research into their use in treating infections caused by bacteria and fungi, showcasing the compound's application in developing new antimicrobial strategies (Wagnat W. Wardkhan et al., 2008).
Directed Lithiation and Substitution Reactions
The directed lithiation and substitution reactions of related compounds demonstrate the compound's utility in synthetic organic chemistry. Such reactions enable the precise modification of molecules, leading to the synthesis of highly specific products with potential applications in material science, medicinal chemistry, and drug discovery (Keith Smith et al., 2013).
Spectroscopic and Structural Studies
Tri-substituted ureas derived from N-methylpiperazine containing phenyl and N-heterocyclic substituents have been synthesized and studied for their spectroscopic, structural, and conformational properties. These studies are crucial for understanding the chemical behavior of these compounds, with implications for their use in various scientific and industrial applications (I. Iriepa & J. Bellanato, 2013).
Trypanosoma Brucei Rhodesiense Activity
Research into amide and urea derivatives of thiazol-2-ethylamines, related to the compound , shows activity against Trypanosoma brucei rhodesiense. This highlights the compound's potential application in developing treatments for human African trypanosomiasis, a disease caused by the T. brucei parasite. Such research is critical for finding new, effective treatments for neglected tropical diseases (D. A. Patrick et al., 2016).
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-2-23-15-6-4-3-5-14(15)20-16(22)19-13-7-10-21(11-8-13)17-18-9-12-24-17/h3-6,9,12-13H,2,7-8,10-11H2,1H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMJQVMQEATEPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2CCN(CC2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.